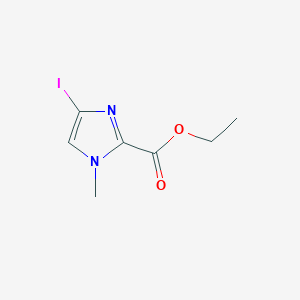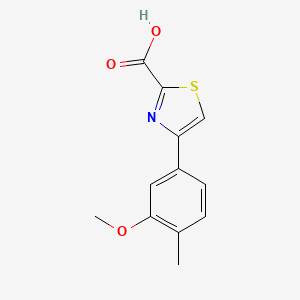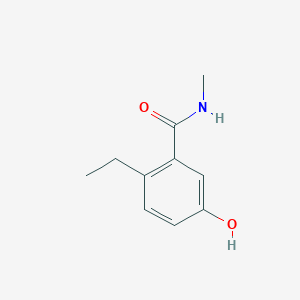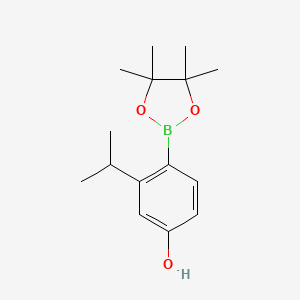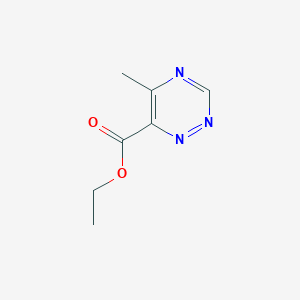
2,3-Difluoro-6-amino-phenylacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-amino-phenylacetaldehyde: is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-amino-phenylacetaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a difluorobenzene derivative, nitration is performed to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is then protected, and the benzene ring is formylated using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 2,3-Difluoro-6-amino-phenylacetaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3-Difluoro-6-amino-benzoic acid.
Reduction: 2,3-Difluoro-6-amino-phenylethanol.
Substitution: Various acylated or alkylated derivatives.
科学的研究の応用
Chemistry: : 2,3-Difluoro-6-amino-phenylacetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehyde and amino groups.
Medicine: : Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activity useful in treating diseases.
Industry: : In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,3-Difluoro-6-amino-phenylacetaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
類似化合物との比較
- 2,3-Difluoro-4-amino-phenylacetaldehyde
- 2,3-Difluoro-5-amino-phenylacetaldehyde
- 2,3-Difluoro-6-methyl-phenylacetaldehyde
Comparison: 2,3-Difluoro-6-amino-phenylacetaldehyde is unique due to the specific positioning of the amino group and the aldehyde group on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
特性
分子式 |
C8H7F2NO |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
2-(6-amino-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3,11H2 |
InChIキー |
XQEUCQHPHYGLDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)CC=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






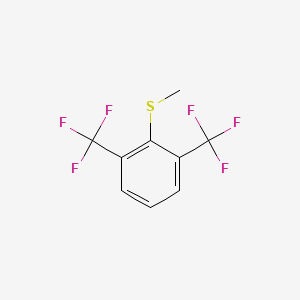
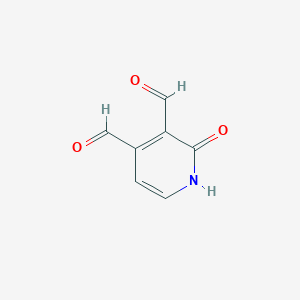

![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
